molecular formula C30H34O5 B588076 Psiguadial D CAS No. 1402066-95-8

Psiguadial D

Cat. No. B588076
M. Wt: 474.597
InChI Key: NBEIRDXSUKFMMG-UGUYBHGRSA-N
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Description

Psiguadial D is a terpenoid that can be isolated from Psidium guajava . It has been associated with a strong inhibitory effect on the growth of HepG2 cells .


Synthesis Analysis

The synthesis of Psiguadial D involves a seven-step process that starts with bicyclogermacrene, a common sesquiterpene found in several essential oils . This compound serves as the key platform intermediate for a biomimetic access to several aromadendrene sesquiterpenoids and the meroterpenoids psiguadial A, C, and D .


Molecular Structure Analysis

Psiguadial D is a terpenoid with a molecular weight of 474.59 . It is structurally related to the macrocarpals that were isolated from eucalyptus globulus .


Physical And Chemical Properties Analysis

Psiguadial D is a terpenoid with a molecular weight of 474.59 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Anticancer Activity : Psiguadial A and B, along with other compounds extracted from guava leaves, have shown potent inhibitory effects on the growth of human hepatoma cells (Shao et al., 2010). Additionally, guava extracts and an enriched mixture containing meroterpenes like guajadial, psidial A, psiguadial A and B have demonstrated significant anticancer activity against various human cancer lines. These compounds may act as Selective Estrogen Receptors Modulators (SERMs), suggesting potential for anticancer therapy (Rizzo et al., 2014).

  • Neuroprotective Agents : Studies on psiguadial B and its halogenated analogues have revealed their antioxidative and anti-inflammatory activities, making them potential neuroprotective agents for treating neurodegenerative diseases, acute brain injuries, and immunological disorders. They have been shown to decrease cell death and accumulation of reactive oxygen species (ROS) in mouse cortical neuron cultures (Kadayat et al., 2021).

  • Chemical Synthesis : The enantioselective total synthesis of (+)-Psiguadial B, a compound with antiproliferative activity against human hepatoma cancer cells, has been a subject of research. This involves complex chemical processes to create its unique molecular structure, which includes trans-cyclobutane motifs and multiple stereocenters (Chapman et al., 2016).

  • Potential in Treating Diabetes : Research has suggested that compounds like psidials A, psiguadial A, and guajadial from guava leaves have α-glucosidase inhibitory activities, indicating potential therapeutic applications in treating diabetes (Ou Yangwe, 2014).

  • Antitumor Properties : Meroterpenoids from guava, including psiguadial B, have been identified as inhibitors of human hepatoma cell growth. These compounds also act as topoisomerase I (Top1) catalytic inhibitors, suggesting their role in the development of antitumor agents (Xu-Jie Qin et al., 2017).

properties

IUPAC Name

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEIRDXSUKFMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 77984632

Citations

For This Compound
30
Citations
DN Tran, N Cramer - Chemistry–A European Journal, 2014 - Wiley Online Library
… to psiguadial D (Scheme 10). With these reaction conditions, psiguadial D is the only … Subsequently, exposure of psiguadial D (3) to trifluoroperacetic acid at ambient temperature …
FM Soliman, MM Fathy, MM Salama… - World J. Pharm …, 2015 - researchgate.net
… xylopyranoside (reynoutrin), two meroterpenoids; Psiguadial D and Psidial C in addition to β-… The major isolated compounds; Psiguadial D, and Corosolic acid exhibited cytotoxic activity …
Number of citations: 1 www.researchgate.net
GH Tang, Z Dong, YQ Guo, ZB Cheng, CJ Zhou… - Scientific Reports, 2017 - nature.com
… Psiguajadial E (5) was assigned the molecular formula of C 30 H 33 O 5 by HR-ESI-MS, suggesting that it was an isomer of psiguadial D (13) 10 . The 1D (Tables 3 and 4) and 2D NMR …
Number of citations: 34 www.nature.com
XJ Qin, Q Yu, H Yan, A Khan, MY Feng… - Journal of agricultural …, 2017 - ACS Publications
… similarities to a known meroterpenoid, psiguadial D (8) (16) that … B (2) was an epimer of psiguadial D (8) at C-1′. … rather than that of Z configuration in psiguadial D (8). Moreover, the …
Number of citations: 89 pubs.acs.org
Y Yu, XY Sun, KL Xu, J Ma, YD Zang, CJ Li, F Ye… - Tetrahedron, 2022 - Elsevier
… In particular, the absolute configurations of psiguadial D (6) … In the paper reporting on psiguadial D (6), we found that the … Therefore, we corrected the structural data of psiguadial D (6) …
Number of citations: 2 www.sciencedirect.com
M Shao, Y Wang, YQ Jian, XJ Huang, DM Zhang… - Organic …, 2012 - ACS Publications
… The molecular formula of psiguadial D (3) was established to be C 30 H 34 O 5 by its HR-EI-MS at m/z 474.2395 [M] + (calcd for C 30 H 34 O 5 474.2406). Comparison of the 1 H and 13 …
Number of citations: 85 pubs.acs.org
X Zou, H Liu - Journal of Future Foods, 2023 - Elsevier
Psidium guajava Linn. (family Myrtaceae), is commonly known as guava. Guava is consumed in large quantities throughout the world due to its ease of cultivation and high nutritional …
Number of citations: 1 www.sciencedirect.com
JC Beck - 2019 - thesis.library.caltech.edu
The de novo synthesis of bioactive natural products provides an opportunity to learn more about the mechanism of bioactivity and to develop novel chemistry that is of interest to the …
Number of citations: 2 thesis.library.caltech.edu
CDT Nielsen, H Abas, AC Spivey - Synthesis, 2018 - thieme-connect.com
… These conditions furnished psiguadial D as the only product. Psiguadial C could then be obtained upon treatment of psiguadial D with trifluoroperacetic acid in a completely …
Number of citations: 60 www.thieme-connect.com
LM Chapman - 2017 - search.proquest.com
… Alternatively, it was found that reaction with a more reactive o-QM precursor (71) allowed psiguadial D (58) to be isolated in an improved 26% yield. Psiguadial C (57) was then obtained …
Number of citations: 0 search.proquest.com

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